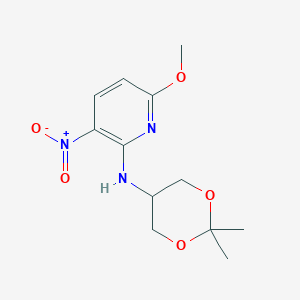![molecular formula C22H26N6O B2355529 2-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2415502-52-0](/img/structure/B2355529.png)
2-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of pyridazine, pyrrolopyrrole, and pyridopyrimidine rings, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The starting material, 6-tert-butylpyridazine, is synthesized through the reaction of tert-butylamine with a suitable pyridazine precursor under reflux conditions.
Construction of the Pyrrolopyrrole Ring: The pyrrolopyrrole ring is formed by reacting the pyridazine derivative with a suitable diene in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions.
Formation of the Pyridopyrimidine Ring: The final step involves the cyclization of the intermediate compound with a suitable pyrimidine precursor under acidic conditions to form the pyridopyrimidine ring.
Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
2-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents in the presence of suitable catalysts and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 2-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
2-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyridopyrimidine core but lacks the pyrrolopyrrole and pyridazine rings.
Pyrido[2,3-d]pyrimidin-7-one: Another similar compound with a pyridopyrimidine core but different substitution patterns.
Pyrimidino[4,5-d][1,3]oxazine: This compound features a fused pyrimidine and oxazine ring system, differing from the pyrrolopyrrole and pyridazine rings in the target compound.
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-22(2,3)17-7-8-19(25-24-17)26-11-15-13-27(14-16(15)12-26)20-10-21(29)28-9-5-4-6-18(28)23-20/h4-10,15-16H,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECZYNJOGQDLEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
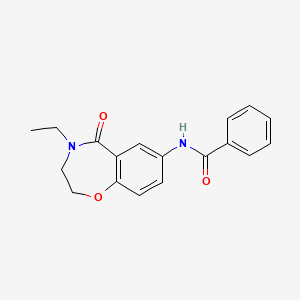
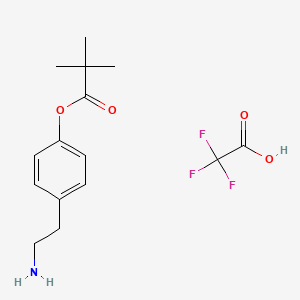
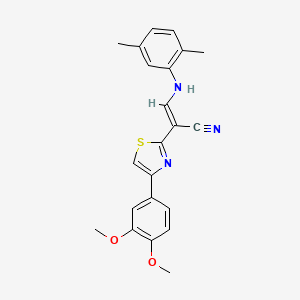
![[(2R,3R,4S,5R,6R)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/new.no-structure.jpg)
![2-(2-methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2355455.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2355457.png)
![2-(3-chloro-4-methoxyphenyl)-3-(thiophen-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2355458.png)
![N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2355460.png)
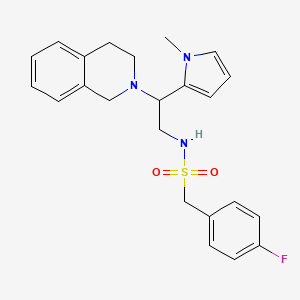
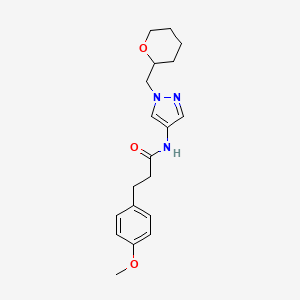
![2-(4-chlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355465.png)
![(E)-4-(Dimethylamino)-N-[(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-enamide](/img/structure/B2355466.png)
![Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B2355468.png)
